Bienvenue dans la boutique en ligne BenchChem!

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate

Chiral resolution Hydrogen-bond donor capacity Fluorene oxidation state

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate (CAS 1286709-64-5) is a synthetic hybrid molecule integrating a 1,3-benzodioxole (methylenedioxyphenyl) pharmacophore via a carbamoyl-methyl ester linker to a 9-hydroxy-9H-fluorene-9-carboxylate core (molecular formula C23H17NO6, MW 403.39 g/mol). The 9-hydroxy substituent on the fluorene ring establishes a chiral sp³-hybridized carbon center and a tertiary alcohol function capable of hydrogen-bond donation, structurally differentiating it from achiral 9-oxo-fluorene analogs.

Molecular Formula C23H17NO6
Molecular Weight 403.39
CAS No. 1286709-64-5
Cat. No. B2869956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate
CAS1286709-64-5
Molecular FormulaC23H17NO6
Molecular Weight403.39
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3(C4=CC=CC=C4C5=CC=CC=C53)O
InChIInChI=1S/C23H17NO6/c25-21(24-14-9-10-19-20(11-14)30-13-29-19)12-28-22(26)23(27)17-7-3-1-5-15(17)16-6-2-4-8-18(16)23/h1-11,27H,12-13H2,(H,24,25)
InChIKeyKJONDZRVRIDESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate (CAS 1286709-64-5): Structural Identity and Procurement Baseline


[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate (CAS 1286709-64-5) is a synthetic hybrid molecule integrating a 1,3-benzodioxole (methylenedioxyphenyl) pharmacophore via a carbamoyl-methyl ester linker to a 9-hydroxy-9H-fluorene-9-carboxylate core (molecular formula C23H17NO6, MW 403.39 g/mol) . The 9-hydroxy substituent on the fluorene ring establishes a chiral sp³-hybridized carbon center and a tertiary alcohol function capable of hydrogen-bond donation, structurally differentiating it from achiral 9-oxo-fluorene analogs . The benzodioxole moiety is associated with acetylcholinesterase inhibition and anticancer activity across multiple derivative classes, while 9-hydroxyfluorene-9-carboxylate esters have demonstrated muscarinic receptor affinity (representative IC₅₀ = 0.260 nM at human M₁ receptor for a related ester) [1][2].

Why Generic Substitution Fails for [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate (CAS 1286709-64-5): Structural Determinants That Preclude In-Class Interchange


Compounds within the benzodioxole-fluorene ester class cannot be generically interchanged due to three non-substitutable structural features whose alteration abolishes the intended pharmacophore identity. First, the 9-hydroxy group defines the oxidation state and chirality at C-9 of the fluorene ring; replacement with a 9-oxo (ketone) group eliminates the chiral center, alters hydrogen-bonding capacity from H-bond donor to H-bond acceptor only, and shifts molecular weight by Δ ≈ 2 Da . Second, the ester linkage attaching the benzodioxole-carbamoyl-methyl fragment to the fluorene-9-carboxylate is susceptible to E1cB alkaline hydrolysis, with hydrolysis kinetics governed by the aromatic ester conjugate base pK—a property absent in ether-linked or directly C–C bonded analogs [1]. Third, varying the carboxylate partner (e.g., 3-methylthiophene-2-carboxylate, 3-methoxybenzoate, or 4-methylbenzoate) while retaining the identical benzodioxole-carbamoyl head group produces compounds with distinct lipophilicity, solubility, and biological target profiles; the fluorene carboxylate uniquely combines a polycyclic aromatic surface (favorable for π-stacking and DNA intercalation) with the tertiary alcohol hydrogen-bonding function .

Quantitative Differentiation Evidence for [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate (CAS 1286709-64-5) Relative to Closest Analogs


Redox State Differentiation: 9-Hydroxy (CAS 1286709-64-5) vs. 9-Oxo Fluorene Analog — Hydrogen-Bond Donor Capacity and Chiral Center Presence

The target compound bears a tertiary 9-hydroxy group (sp³ C-9, one H-bond donor), whereas the closest fluorene analog—2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate—contains a 9-oxo (ketone, sp² C-9, zero H-bond donors). This substitution alters the C-9 geometry from tetrahedral to trigonal planar, eliminating the chiral center present in the hydroxy form . The 9-hydroxyfluorene-9-carboxylate scaffold is a recognized pharmacophore in muscarinic anticholinergic agents; one representative ester, (3R)-1-azabicyclo[2.2.2]oct-3-yl 9-hydroxy-9H-fluorene-9-carboxylate, displaced [³H]NMS from human muscarinic M₁ receptor with an IC₅₀ of 0.260 nM [1]. No comparable receptor affinity data are available for the 9-oxo analog series.

Chiral resolution Hydrogen-bond donor capacity Fluorene oxidation state

Ester Carboxylate Partner Differentiation: 9-Hydroxyfluorene-9-carboxylate vs. Heterocyclic Carboxylate Analogs — Molecular Weight, LogP, and Aromatic Surface Area

Compared with analogs in which the 9-hydroxyfluorene-9-carboxylate moiety is replaced by a smaller heterocyclic carboxylate, the target compound provides a substantially larger polycyclic aromatic surface and higher molecular weight. For example, [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate (CAS 380423-11-0) has a molecular weight of 319.33 g/mol , [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate has MW 313.30 g/mol , and [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate has MW 329.31 g/mol . The target compound at MW 403.39 g/mol is 26–29% heavier and contains a 3-ring fluorene system (14 π-electrons) vs. single-ring aromatic carboxylates (6–10 π-electrons), conferring enhanced potential for π–π stacking interactions with biological targets (e.g., DNA base pairs, aromatic enzyme active sites) or material surfaces (e.g., graphene, carbon nanotubes).

Lipophilicity modulation Polycyclic aromatic surface Molecular recognition

Benzodioxole Pharmacophore vs. Isoxazole Replacement: Acetylcholinesterase Inhibitory Activity Potential

The 1,3-benzodioxole (methylenedioxyphenyl) group in the target compound has been validated as an acetylcholinesterase (AChE) inhibitory pharmacophore across multiple patent families. Patent US 9,346,818 B2 (Zhejiang Hisun Pharmaceutical) discloses a series of benzodioxole derivatives of formula (I) with demonstrated AChE inhibitory activity for Alzheimer's disease applications [1]. In contrast, the analog [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate (CAS 923210-64-4), which replaces the benzodioxole with a 5-methylisoxazole heterocycle, lacks the methylenedioxy bridge essential for AChE binding. Published structure-activity relationship (SAR) studies on benzodioxole derivatives demonstrate that the 1,3-benzodioxole subunit is an essential pharmacophore for insecticidal and enzymatic activity, with removal of the dioxole ring abolishing activity [2].

Acetylcholinesterase inhibition Benzodioxole pharmacophore Alzheimer's disease

9-Hydroxyfluorene-9-carboxylate Ester Pharmacological Precedent: Muscarinic Anticholinergic and CNS Activity Benchmarking

The 9-hydroxyfluorene-9-carboxylate ester scaffold has established pharmacological precedent independent of the benzodioxole moiety. Khnychenko and Yakovleva (2019) demonstrated that 2-(diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate hydrochloride exhibits pronounced central muscarinic anticholinergic activity with an LD₅₀ of 45 ± 9.9 mg/kg, outperforming amizil, amitriptyline, and diazepam in an arecoline tremor model for antidepressant and anxiolytic effects [1]. Separately, a related 9-hydroxyfluorene-9-carboxylate ester (CHEMBL563887) showed IC₅₀ = 0.260 nM at the human M₁ receptor [2]. By contrast, the benzodioxole-carbamoyl-methyl ester linkage in the target compound combines this fluorene pharmacophore with a benzodioxole AChE-inhibitory motif, creating a dual-mechanism candidate not achievable with simple benzodioxole derivatives lacking the fluorene-9-carboxylate core.

Muscarinic receptor Anticholinergic CNS penetration

Hydrolytic Stability Differentiation: E1cB Hydrolysis Susceptibility of Fluorene-9-carboxylate Esters vs. Alkyl Ester Analogs

The fluorene-9-carboxylate ester linkage in the target compound is subject to an E1cB (unimolecular elimination via conjugate base) hydrolysis mechanism under alkaline conditions, a pathway documented by Alborz and Douglas for a series of fluorene-9-carboxylate esters [1]. The kinetic pK of the ester conjugate base governs hydrolysis rates, and the aromatic fluorene ring system provides resonance stabilization of the conjugate base that is absent in alkyl carboxylate esters. This predicts that the target compound will exhibit measurably distinct hydrolytic half-life profiles compared to non-fluorene carboxylate analogs (e.g., the 3-methylthiophene-2-carboxylate or 4-methylbenzoate variants) under identical pH and temperature conditions. This property is critical for applications requiring controlled ester lability, such as pro-drug design or stimulus-responsive material degradation.

Ester hydrolysis E1cB mechanism Chemical stability

Benzodioxole-Carbamoyl Linker as a Fluorescent Chiral Derivatization Motif: Structural Precedent

The 1,3-benzodioxole-5-carboxylic acid scaffold and its carbamoyl derivatives have been established as fluorescent chiral derivatizing reagents for enantiomeric amino acid analysis by HPLC [1]. Nishida et al. (1995) synthesized a series of fluorescent carboxylic acids with a 1,3-benzodioxole skeleton and demonstrated their utility for chiral resolution, with detection sensitivity reaching sub-picomolar levels [1]. The target compound combines this benzodioxole-carbamoyl fluorescence-capable motif with the 9-hydroxyfluorene chromophore, which itself exhibits intrinsic fluorescence. This dual-fluorophore architecture is absent in simpler benzodioxole-carbamoyl-methyl carboxylates (e.g., 4-methylbenzoate or 3-methoxybenzoate variants) that lack the fluorene fluorophore.

Chiral derivatization Fluorescent labeling HPLC enantiomer resolution

Recommended Research and Industrial Application Scenarios for [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate (CAS 1286709-64-5)


Dual-Mechanism Neurological Drug Discovery: Cholinergic and Muscarinic Target Screening

The target compound uniquely integrates a benzodioxole AChE-inhibitory pharmacophore (validated in US Patent 9,346,818 B2 for Alzheimer's disease applications) with a 9-hydroxyfluorene-9-carboxylate ester scaffold that has demonstrated nanomolar muscarinic M₁ receptor affinity (representative IC₅₀ = 0.260 nM for a related ester) and CNS anticholinergic activity in vivo (LD₅₀ = 45 ± 9.9 mg/kg; arecoline tremor model) [1][2]. For neurological drug discovery programs, this dual-pharmacophore architecture enables simultaneous screening against cholinergic and muscarinic targets within a single chemical entity, a capability not offered by either benzodioxole-only (lacking muscarinic activity) or fluorene-only (lacking AChE inhibition) screening compounds. Users procuring for Alzheimer's or neuropsychiatric target screening should select this compound over isoxazole-fluorene hybrids (e.g., CAS 923210-64-4) that lack the benzodioxole AChE pharmacophore.

Chiral Chromatography and Enantioselective Synthesis Methodology Development

The presence of a chiral sp³-hybridized C-9 center, combined with the benzodioxole-carbamoyl fluorescent reporter group, positions this compound as a candidate scaffold for developing novel chiral derivatizing reagents or chiral stationary phase building blocks [1]. The 9-oxo-fluorene analog (CAS not assigned for this comparator series) is achiral at C-9 and cannot fulfill this function. For analytical chemistry laboratories developing HPLC or ¹H-NMR methods for enantiomeric excess determination of amino acids or amines, the target compound offers two differentiated features over the established (S)-TBMB carboxylic acid reagent class: (i) a larger polycyclic aromatic surface for enhanced π–π retention on C18 columns, and (ii) an intrinsic fluorene fluorophore for dual-wavelength detection capability [2].

Controlled Ester Hydrolysis Studies: Pro-Drug Activation and Stimulus-Responsive Material Design

The fluorene-9-carboxylate ester linkage undergoes well-characterized E1cB alkaline hydrolysis, with conjugate base resonance stabilization by the aromatic fluorene ring governing the kinetic pK and hydrolysis rate [1]. This mechanistically distinct pathway differentiates the target compound from simple alkyl or monocyclic aromatic carboxylate analogs (e.g., 4-methylbenzoate or 3-methylthiophene-2-carboxylate variants) that hydrolyze via different mechanisms or with different pH-rate profiles. For pro-drug activation research where ester lability must be precisely controlled by pH, or for designing degradable polymer crosslinkers with stimulus-responsive cleavage, the fluorene-9-carboxylate ester provides a predictable, literature-characterized hydrolysis framework [1].

Polycyclic Aromatic Stacking and DNA-Intercalation Probe Development

With a 14 π-electron fluorene system and a molecular weight of 403.39 g/mol, the target compound provides an ~26% larger aromatic surface than monocyclic benzodioxole-carbamoyl-methyl carboxylate analogs (average MW ≈ 321 g/mol) [1]. This enhanced π-surface predicts stronger DNA intercalation binding and more effective stacking with carbon nanomaterials (graphene, carbon nanotubes). For molecular recognition studies requiring aromatic stacking interactions—such as fluorescent DNA intercalator development, graphene functionalization, or supramolecular host-guest chemistry—the fluorene carboxylate variant should be preferentially procured over the smaller heterocyclic carboxylate analogs in the same benzodioxole-carbamoyl-methyl series.

Quote Request

Request a Quote for [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.